

Physical and chemical properties of L-ascorbyl 2,6-dipalmitate.

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Compound of Interest

Compound Name: 2,6-Di-O-palmitoyl-L-ascorbic Acid

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L-Ascorbyl 2,6-Dipalmitate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of L-ascorbyl 2,6-dipalmitate. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant processes to support research and development activities.

Core Physical and Chemical Properties

L-ascorbyl 2,6-dipalmitate is a lipophilic, stable diester of L-ascorbic acid and palmitic acid.^[1] This modification enhances its oil solubility and stability compared to L-ascorbic acid, making it a valuable compound in cosmetics, pharmaceuticals, and food preservation.^[1] It typically appears as a white to light yellow crystalline powder.^{[1][2]} The esterification of ascorbic acid with two molecules of palmitic acid significantly increases its lipophilicity, which allows for improved penetration and integration into lipid-rich biological membranes and formulations.^[1]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of L-ascorbyl 2,6-dipalmitate.

Property	Value	Reference(s)
IUPAC Name	[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate	[1][3]
Synonyms	2,6-Di-O-palmitoyl-L-ascorbic Acid, Vitamin C Dipalmitate, NIKKOL CP	[1][3]
CAS Number	4218-81-9	[1][3][4]
Molecular Formula	C ₃₈ H ₆₈ O ₈	[1][3]
Molecular Weight	652.9 g/mol	[1][3]
Appearance	White to light yellow crystalline powder	[1][2]
Melting Point	112.0 to 116.0 °C	[2]
Optical Rotation	+19.0 to +24.0 deg (c=0.8, EtOH)	[2]
Purity	>97.0% (T)	[2]

Experimental Protocols

Detailed experimental protocols specifically for L-ascorbyl 2,6-dipalmitate are not extensively available in the public domain. The following methodologies are based on established procedures for the synthesis and analysis of similar ascorbyl esters, such as L-ascorbyl 6-palmitate, and may require optimization for the 2,6-dipalmitate isomer.

Generalized Enzymatic Synthesis of L-Ascorbyl 2,6-Dipalmitate

Enzymatic synthesis is often preferred for its selectivity and milder reaction conditions compared to chemical synthesis.[5][6]

Materials:

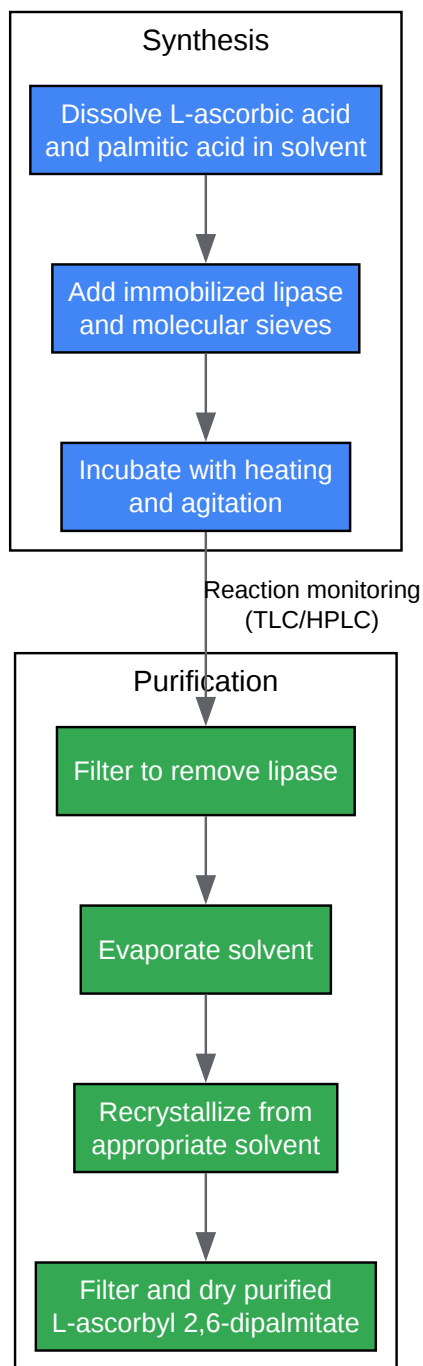
- L-ascorbic acid
- Palmitic acid
- Immobilized lipase (e.g., Novozym® 435)[6][7]
- Organic solvent (e.g., 2-methyl-2-butanol or acetone)[6][7]
- Molecular sieves (e.g., 4Å)[7]
- Reaction vessel with temperature control and agitation
- Filtration apparatus
- Rotary evaporator
- Recrystallization solvent (e.g., toluene or ethyl acetate)[5]

Procedure:

- **Reactant Preparation:** Dissolve L-ascorbic acid and a molar excess of palmitic acid in the selected organic solvent within the reaction vessel. The molar ratio of palmitic acid to ascorbic acid may need to be optimized, but ratios from 2:1 to 8:1 have been reported for similar reactions.[8]
- **Enzymatic Reaction:** Add the immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves serve to remove water produced during the esterification, driving the reaction towards the product.[7]
- **Incubation:** Maintain the reaction at a controlled temperature (e.g., 60°C) with constant agitation for a specified duration (e.g., 24-48 hours).[7][9] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Enzyme Removal:** Once the reaction has reached completion, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.[5]

- Solvent Evaporation: Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure.^[5]
- Purification: The crude product can be purified by recrystallization from a suitable solvent. Dissolve the residue in a minimal amount of hot solvent (e.g., ethyl acetate), and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under a vacuum.^[5]

Generalized Workflow for Enzymatic Synthesis and Purification



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Caption: Generalized workflow for the enzymatic synthesis of L-ascorbyl 2,6-dipalmitate.

Generalized High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the determination and quantification of ascorbyl esters.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.[\[10\]](#)[\[11\]](#)
- Column: A reversed-phase C18 column is typically used.[\[11\]](#)[\[12\]](#)
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at acidic pH).[\[10\]](#)[\[12\]](#) The exact ratio and gradient may need to be optimized. A common mobile phase for ascorbyl palmitate is a gradient of acetonitrile and water.[\[12\]](#)
- Flow Rate: Typically around 1.0 mL/min.[\[10\]](#)[\[12\]](#)
- Detection Wavelength: UV detection is commonly performed at approximately 243-250 nm.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Column Temperature: Maintained at a constant temperature, for instance, 30°C.[\[10\]](#)[\[12\]](#)

Procedure:

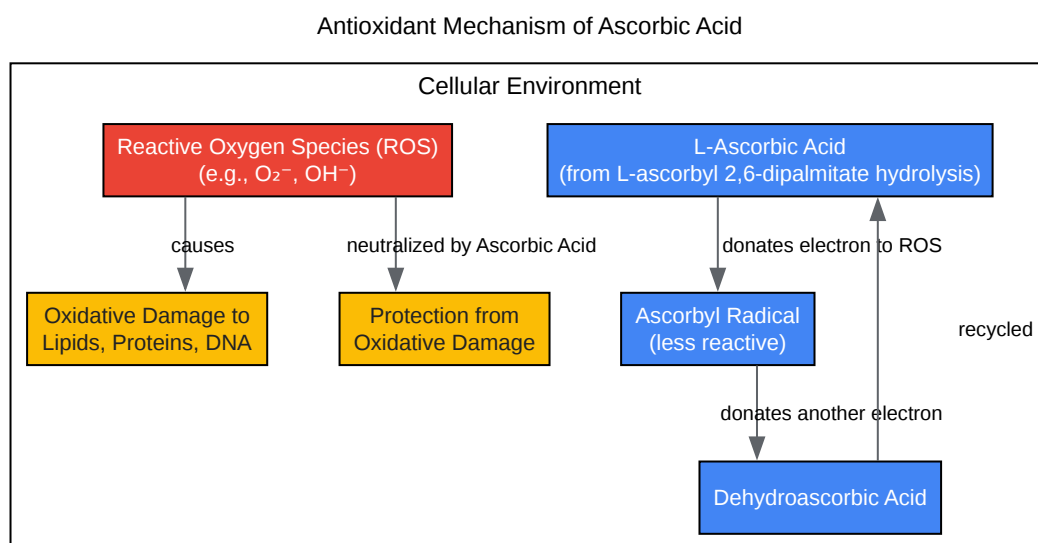
- Standard Preparation: Prepare a series of standard solutions of L-ascorbyl 2,6-dipalmitate of known concentrations in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).
- Sample Preparation: Dissolve the sample containing L-ascorbyl 2,6-dipalmitate in the same solvent as the standards. The sample may require extraction if it is in a complex matrix.[\[11\]](#)
- Injection: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
- Chromatography: Run the HPLC analysis under the optimized conditions.

- Quantification: Identify the peak corresponding to L-ascorbyl 2,6-dipalmitate based on the retention time of the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of L-ascorbyl 2,6-dipalmitate in the sample.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by L-ascorbyl 2,6-dipalmitate have not been extensively elucidated. Its primary biological function is attributed to its role as a lipophilic antioxidant and a pro-drug of L-ascorbic acid.^[13] Upon cellular uptake and subsequent hydrolysis, the released L-ascorbic acid participates in various antioxidant pathways.

The antioxidant mechanism of ascorbic acid involves the donation of electrons to neutralize reactive oxygen species (ROS).^[14]^[15] This process converts ascorbic acid to the ascorbyl radical, a relatively stable and less reactive species. The ascorbyl radical can then be reduced back to ascorbic acid or further oxidized to dehydroascorbic acid.^[15] Dehydroascorbic acid can be recycled back to ascorbic acid within the cell.^[15] By scavenging ROS, ascorbic acid helps to protect cellular components, such as lipids, proteins, and DNA, from oxidative damage.^[14]



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Caption: The antioxidant signaling pathway of L-ascorbic acid.

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